molecular formula C11H15NO2S B13576367 Ethyl 2-((4-aminophenyl)thio)propanoate

Ethyl 2-((4-aminophenyl)thio)propanoate

Cat. No.: B13576367
M. Wt: 225.31 g/mol
InChI Key: IGOJEKKVBZCBIG-UHFFFAOYSA-N
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Description

Ethyl 2-((4-aminophenyl)thio)propanoate is an organic compound with the molecular formula C11H15NO2S. It is an ester derivative of propanoic acid, where the ethyl group is attached to the carboxylate oxygen, and the 4-aminophenylthio group is attached to the alpha carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((4-aminophenyl)thio)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-aminothiophenol with ethyl 2-bromopropanoate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the ethyl 2-bromopropanoate, resulting in the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-aminophenyl)thio)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((4-aminophenyl)thio)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-((4-aminophenyl)thio)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-aminophenyl)propanoate: Similar structure but lacks the thio group.

    Ethyl 2-(4-nitrophenyl)propanoate: Contains a nitro group instead of an amino group.

    Ethyl 2-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of an amino group.

Uniqueness

Ethyl 2-((4-aminophenyl)thio)propanoate is unique due to the presence of both an amino group and a thioether linkage, which can impart distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)sulfanylpropanoate

InChI

InChI=1S/C11H15NO2S/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3

InChI Key

IGOJEKKVBZCBIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=CC=C(C=C1)N

Origin of Product

United States

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